molecular formula C24H19N3OS B2558996 N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide CAS No. 392254-37-4

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2558996
CAS No.: 392254-37-4
M. Wt: 397.5
InChI Key: WCAFLVCQLULXIE-UHFFFAOYSA-N
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Description

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a unique combination of thieno[3,4-c]pyrazole and biphenyl carboxamide structures. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Scientific Research Applications

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a thieno[3,4-c]pyrazole derivative with a biphenyl carboxylic acid derivative under specific conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor activity by binding to receptor sites. These interactions can trigger various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of thieno[3,4-c]pyrazole and biphenyl carboxamide structures. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3OS/c28-24(19-13-11-18(12-14-19)17-7-3-1-4-8-17)25-23-21-15-29-16-22(21)26-27(23)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAFLVCQLULXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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